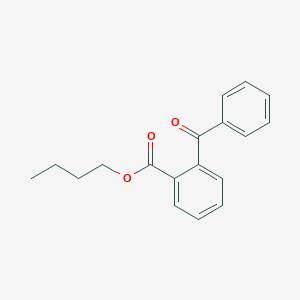
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a dioxane ring structure with an ethyl and an ethenyl group attached. This compound is known for its stability and solubility, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the epoxidation of an appropriate precursor followed by reduction reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the ethenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated compound .
Scientific Research Applications
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its chemical properties.
Mechanism of Action
The mechanism by which (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Ethyl-5-(hydroxymethyl)-1,3-dioxane
- Formaldehyde mono (1,1,1-trimethylolpropane) acetal
Uniqueness
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is unique due to its specific functional groups and the stability provided by the dioxane ring. This makes it particularly useful in applications where stability and solubility are crucial .
Properties
CAS No. |
1075-97-4 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2-ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
PIZPBHHTPIXFLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
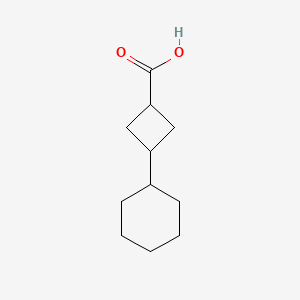
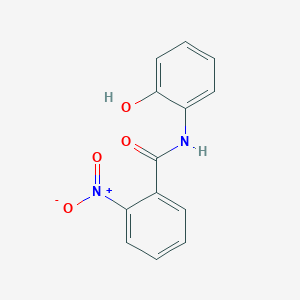
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
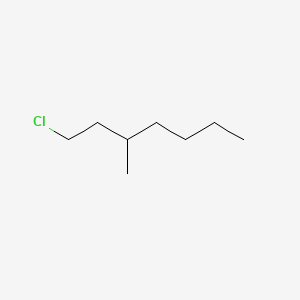

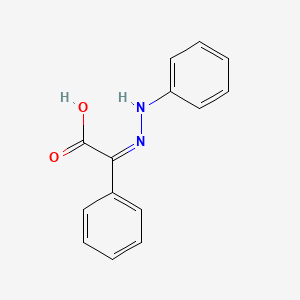
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)

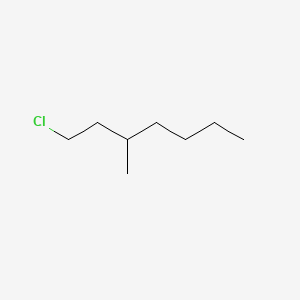
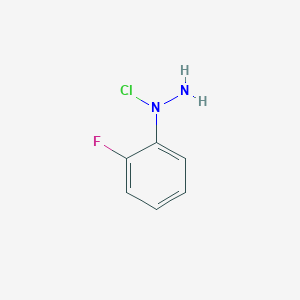
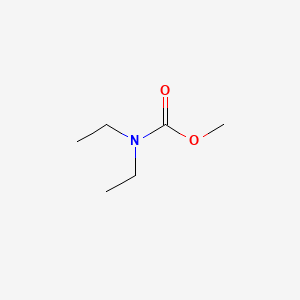
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
